2-(6-Bromopyridin-2-yl)ethanol

Description

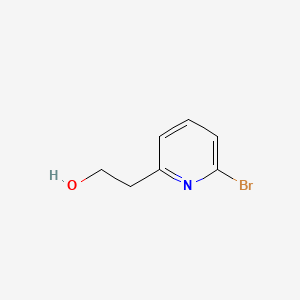

Structure

3D Structure

Properties

IUPAC Name |

2-(6-bromopyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSVXLMCEYFMCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676536 | |

| Record name | 2-(6-Bromopyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955370-07-7 | |

| Record name | 2-(6-Bromopyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(6-Bromopyridin-2-yl)ethanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and potential applications of this compound. The information is intended for professionals in the fields of chemical research and drug development.

Core Chemical Properties

This compound is a heterocyclic building block belonging to the pyridine class of compounds.[1] Its structure features a pyridine ring substituted with a bromine atom at the 6-position and an ethanol group at the 2-position. This compound is recognized as a valuable intermediate in synthetic chemistry, particularly as a protein degrader building block.[2]

Quantitative Data Summary

The fundamental chemical and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 955370-07-7 | [2][3][4] |

| Molecular Formula | C₇H₈BrNO | [2][3] |

| Molecular Weight | 202.05 g/mol | [2][3] |

| Physical State | Solid | [1] |

| Boiling Point | 292.0 ± 25.0 °C (Predicted) | [5] |

| Density | 1.564 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 14.37 ± 0.10 (Predicted) | [5] |

| Purity | Available in ≥97% and ≥98% | [2][3] |

| Storage | Inert atmosphere, Room Temperature, Away from light | [3][5] |

Synthesis and Purification

The synthesis of this compound typically involves the modification of a pre-existing pyridine ring. A known synthetic route utilizes 2-bromo-6-methylpyridine as a starting material.[5][6]

General Synthesis Workflow

The logical flow from starting materials to the final purified product is outlined below. This process involves the initial chemical reaction followed by a series of work-up and purification steps.

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocols

Synthesis from 2-Bromo-6-methylpyridine

Purification by Column Chromatography

Flash column chromatography is a standard and effective method for purifying this compound from the crude reaction mixture.[7]

-

Sample Preparation : After an initial aqueous work-up to remove inorganic salts and highly polar impurities, the crude product is concentrated under reduced pressure. The resulting residue is then adsorbed onto a small amount of silica gel (dry loading) or dissolved in a minimal volume of the eluent for wet loading.[7]

-

Column Packing : A glass column is packed with a slurry of silica gel in a non-polar solvent, such as hexanes.

-

Elution : The loaded sample is eluted from the column using a solvent gradient, typically starting with a low polarity mobile phase (e.g., 100% hexanes) and gradually increasing the polarity by adding a more polar solvent like ethyl acetate.[7]

-

Fraction Collection : Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation : The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.[7]

Reactivity and Applications in Drug Discovery

The chemical structure of this compound makes it a versatile intermediate for the synthesis of more complex molecules. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the primary alcohol can be readily converted into other functional groups such as esters, ethers, aldehydes, or azides.

Role in Medicinal Chemistry

This compound serves as a key building block in the development of novel therapeutics. A notable application is its use in the preparation of 2,6-diaminopyridine derivatives, which are being investigated for the treatment of diseases associated with amyloid or amyloid-like proteins, particularly ocular diseases.[5] This highlights its potential in the field of neurodegenerative and ophthalmological drug discovery.

Caption: Application pathway of this compound in drug discovery.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound. It is classified as an irritant.[5]

General Handling Precautions:

-

Use only under a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[8]

-

Avoid breathing mist, vapors, or spray.[8]

-

Avoid contact with skin and eyes.[8]

-

Keep away from open flames, hot surfaces, and sources of ignition.[8]

-

Handle in accordance with good industrial hygiene and safety practices.[8]

Incompatibilities:

-

Strong oxidizing agents

-

Strong acids

-

Acid chlorides[8]

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

- 1. m.indiamart.com [m.indiamart.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound, CasNo.955370-07-7 Watson International Ltd United Kingdom [watson.lookchem.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. This compound CAS#: 955370-07-7 [amp.chemicalbook.com]

- 6. 2-(6-溴吡啶-2-基)乙醇_密度_沸点_分子量_CAS号【955370-07-7】_化源网 [chemsrc.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

Technical Guide: 2-(6-Bromopyridin-2-yl)ethanol (CAS: 955370-07-7) for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(6-Bromopyridin-2-yl)ethanol, a key building block in the development of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical and physical properties, a detailed synthesis protocol, spectroscopic data, and its application in the design and evaluation of PROTACs targeting the IRAK-4 signaling pathway.

Compound Profile

This compound is a functionalized pyridine derivative that serves as a versatile intermediate in organic synthesis. Its structure incorporates a bromine atom, which is amenable to a variety of cross-coupling reactions, and a primary alcohol group that can be readily modified for linker attachment in the synthesis of heterobifunctional molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 955370-07-7 | [1][2][3][4] |

| Molecular Formula | C₇H₈BrNO | [1][2][3] |

| Molecular Weight | 202.05 g/mol | [1][2][3][4] |

| Purity | ≥97% | [1][2] |

| Boiling Point (Predicted) | 292.0 ± 25.0 °C | [3] |

| Density (Predicted) | 1.564 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 14.37 ± 0.10 | [3] |

Synthesis of this compound

A reliable method for the synthesis of this compound has been reported, proceeding from 2-bromo-6-methylpyridine. The following protocol is adapted from the available literature.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromo-6-methylpyridine

-

N,N'-Diisopropylamine

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi), 1.6 M in hexanes

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol

-

Acetic acid

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate

-

10% Citric acid solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Dichloromethane

-

Acetone

Procedure:

-

Preparation of LDA Solution: To a stirred solution of N,N'-diisopropylamine (13.5 mL, 97.4 mmol) in anhydrous tetrahydrofuran (60 mL), slowly add a 1.6 M solution of n-butyllithium in hexanes (51 mL, 81.2 mmol) at a controlled temperature. Stir the resulting Lithium Diisopropylamide (LDA) solution at 0 °C for 15 minutes.

-

Formation of the Pyridyl Anion: Cool the LDA solution to -78 °C. Add a solution of 2-bromo-6-methylpyridine (5 g, 29.1 mmol) in anhydrous tetrahydrofuran (90 mL) to the cooled LDA solution. Maintain stirring at -78 °C for 25 minutes.

-

Formylation: Add anhydrous N,N-dimethylformamide (7.9 mL, 107 mmol) to the reaction mixture. Continue stirring for 30 minutes.

-

Reduction: Sequentially add methanol (80 mL) and acetic acid (6.1 mL, 132 mmol) to the reaction mixture. Subsequently, add sodium borohydride (1.1 g, 28 mmol) at -78 °C. Allow the mixture to stir overnight while naturally warming to room temperature.

-

Work-up: Dilute the reaction mixture with ethyl acetate (150 mL). Wash the organic layer sequentially with a 10% citric acid solution (80 mL) and brine (80 mL). Separate the organic phase and extract the aqueous phase with ethyl acetate (2 x 150 mL).

-

Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a dichloromethane/acetone (95/5) mixture as the eluent to yield this compound as a light yellow oil.[3]

Spectroscopic Data

The structural identity of this compound can be confirmed by spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H-NMR (400 MHz, CDCl₃) | δ = 3.01 (t, J=6.4 Hz, 2H), 3.99 (t, J=6.4 Hz, 2H), 7.11 (d, J=7.6 Hz, 1H), 7.34 (d, J=7.6 Hz, 1H), 7.51 (t, J=7.6 Hz, 1H) | [3] |

| ¹³C-NMR | Data not available in the searched literature. | |

| Mass Spectrometry | Data not available in the searched literature. |

Application in PROTAC Development

This compound is a valuable building block for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[1][2] The pyridine moiety can be functionalized, for example, via Suzuki coupling, to incorporate a ligand for a protein of interest, while the ethanol group provides a convenient attachment point for a linker connected to an E3 ligase ligand.

Targeting the IRAK-4 Signaling Pathway

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical component of the innate immune signaling pathway and a promising therapeutic target for inflammatory diseases and certain cancers.[5] PROTACs designed to target IRAK-4 for degradation offer a potential therapeutic advantage over traditional inhibitors by eliminating both the kinase and scaffolding functions of the protein.[6][7]

Synthetic Strategy for PROTAC Assembly

The synthesis of an IRAK-4 targeting PROTAC using this compound as a starting material would typically involve the following conceptual steps:

A detailed protocol for a Suzuki-Miyaura coupling, a key reaction in this workflow, is provided below as a representative example.

Experimental Protocol: Suzuki-Miyaura Coupling of a Pyridyl Bromide

This is a general protocol that can be adapted for the coupling of this compound with a suitable boronic acid or ester derivative of an IRAK-4 ligand.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid/ester (IRAK-4 ligand derivative)

-

Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) dipalladium(0))

-

Phosphine ligand (e.g., SPhos, XPhos)

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene)

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk tube, add this compound (1.0 equiv), the boronic acid/ester (1.1-1.5 equiv), Pd₂(dba)₃ (0.01-0.05 equiv), the phosphine ligand (0.02-0.10 equiv), and the base (2.0-3.0 equiv).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous organic solvent and degassed water.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Biological Evaluation of PROTACs

Once synthesized, the efficacy of the IRAK-4 PROTAC needs to be evaluated through a series of in vitro assays.

Experimental Protocol: Western Blot for IRAK-4 Degradation

Materials:

-

Human immune cells (e.g., PBMCs) or relevant cancer cell line

-

IRAK-4 PROTAC

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-IRAK-4 and anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells and treat with varying concentrations of the IRAK-4 PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil the samples for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary anti-IRAK-4 antibody overnight at 4 °C. Wash and incubate with the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the IRAK-4 signal to the loading control to determine the extent of degradation.[8][9]

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

Materials:

-

Cell line of interest

-

IRAK-4 PROTAC

-

Complete cell culture medium

-

White, opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of the IRAK-4 PROTAC and incubate for a specified period (e.g., 72 hours).

-

Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.[8][10]

Conclusion

This compound is a strategically important building block for the synthesis of advanced drug candidates, particularly in the field of targeted protein degradation. Its versatile chemical handles allow for the modular construction of PROTACs. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in the development of novel therapeutics targeting critical signaling pathways, such as the IRAK-4 pathway. Further investigation into the experimentally determined physical properties and broader applications of this compound is warranted.

References

- 1. academic.oup.com [academic.oup.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound CAS#: 955370-07-7 [amp.chemicalbook.com]

- 4. This compound | C7H8BrNO | CID 46835713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

2-(6-Bromopyridin-2-yl)ethanol molecular weight and formula

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the chemical compound 2-(6-Bromopyridin-2-yl)ethanol. It details its fundamental properties and outlines a hypothetical framework for its synthesis and characterization.

Physicochemical Properties

The fundamental molecular details of this compound are summarized in the table below, providing a quick reference for its chemical identity.

| Property | Value |

| Molecular Formula | C7H8BrNO[1][2] |

| Molecular Weight | 202.05 g/mol [2] |

| CAS Number | 955370-07-7[1] |

Experimental Framework

A logical workflow for the synthesis and analysis of this compound is crucial for reproducible research. The following diagram illustrates a standard experimental progression.

Caption: A generalized workflow for the synthesis, purification, and analysis of chemical compounds.

Hypothetical Experimental Protocols

1. Synthesis of this compound

This protocol describes a hypothetical method for the synthesis of the title compound.

-

Reaction Setup: A solution of a suitable precursor, such as 2-bromo-6-methylpyridine, in an appropriate solvent (e.g., tetrahydrofuran) is cooled in an ice bath.

-

Reagent Addition: A strong base (e.g., n-butyllithium) is added dropwise to the solution, followed by the addition of an electrophile (e.g., formaldehyde).

-

Quenching and Extraction: The reaction is quenched with an aqueous solution, and the product is extracted using an organic solvent.

-

Purification: The crude product is purified using column chromatography to yield this compound.

2. Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): The molecular weight of the compound is verified by mass spectrometry.

-

High-Performance Liquid Chromatography (HPLC): The purity of the final product is determined by HPLC analysis.

References

Spectroscopic Profile of 2-(6-Bromopyridin-2-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(6-Bromopyridin-2-yl)ethanol (CAS No: 955370-07-7).[1][2] Due to the limited availability of directly published experimental spectra in peer-reviewed literature, this document presents a combination of reported chemical properties and predicted spectroscopic data based on the analysis of structurally similar compounds. The methodologies for obtaining such data are detailed to guide researchers in their own analytical characterizations.

Chemical Structure and Properties

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, MS, and IR spectroscopy and by comparing with data from analogous structures such as 2-bromopyridine, ethanol, and other substituted pyridines.

Table 1: Predicted ¹H NMR Data

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.55 | t | 1H | H4 (Pyridine) |

| ~7.35 | d | 1H | H5 (Pyridine) |

| ~7.15 | d | 1H | H3 (Pyridine) |

| ~3.95 | t | 2H | -CH₂-OH |

| ~3.00 | t | 2H | Pyridine-CH₂- |

| (variable) | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Data

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C2 (Pyridine) |

| ~142 | C6 (Pyridine) |

| ~139 | C4 (Pyridine) |

| ~128 | C5 (Pyridine) |

| ~120 | C3 (Pyridine) |

| ~61 | -CH₂-OH |

| ~42 | Pyridine-CH₂- |

Table 3: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Predicted Identity | Notes |

| 201/203 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Bromine. |

| 170/172 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group (alpha-cleavage). |

| 122 | [M - Br]⁺ | Loss of the Bromine atom. |

| 92 | [C₆H₄N]⁺ | Fragment of the pyridine ring after side-chain cleavage. |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3400-3200 | Strong, Broad | O-H | Stretching |

| 3100-3000 | Medium | C-H (Aromatic) | Stretching |

| 2950-2850 | Medium | C-H (Aliphatic) | Stretching |

| 1580, 1550, 1450 | Medium-Strong | C=C, C=N (Pyridine Ring) | Stretching |

| ~1200 | Strong | C-O | Stretching |

| ~600 | Medium | C-Br | Stretching |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These represent standard operating procedures for the characterization of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire spectra with a spectral width of approximately 16 ppm.

-

Employ a relaxation delay of 1-2 seconds between scans.

-

Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire spectra with a spectral width of approximately 240 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Co-add 1024 to 4096 scans.

-

-

Data Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) data. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC) for sample introduction.

-

GC-MS Conditions:

-

GC Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10-20°C/min.

-

Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (including its isotopic pattern for bromine) and major fragmentation ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Solid (Neat): If the sample is a solid, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Liquid Film: If the sample is a low-viscosity oil, a thin film can be prepared between two KBr or NaCl plates.

-

-

Instrumentation: Use a standard FTIR spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum. Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to the Reactivity Profile of 2-(6-Bromopyridin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 2-(6-Bromopyridin-2-yl)ethanol, a versatile bifunctional building block in organic synthesis. This document details its reactivity at both the bromopyridine core and the ethanol side chain, offering insights into its synthetic utility for the development of novel chemical entities.

Core Reactivity: The 6-Bromopyridine Moiety

The bromine atom on the pyridine ring of this compound serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at the C6 position of the pyridine ring.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the bromopyridine with an organoboron compound. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 90 | 16 | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 8 | 95 |

Note: The data presented is for analogous bromopyridine substrates and serves as a guide for reaction optimization with this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

-

Add the solvent system (e.g., a mixture of toluene and water or dioxane and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and ligand if required.

-

Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

An In-depth Technical Guide to 2-(6-Bromopyridin-2-yl)ethanol: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-(6-bromopyridin-2-yl)ethanol, a key building block in modern medicinal chemistry, particularly in the development of targeted protein degraders. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, chemical properties, and significant applications.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available scientific literature. However, its emergence is closely tied to the increasing interest in functionalized pyridine scaffolds for pharmaceutical development. The synthesis of its precursor, 2-bromo-6-methylpyridine, and related bromopyridines has been established for many years, with various methods developed for their preparation. The subsequent functionalization of the methyl group to an ethanol moiety represents a logical step in creating versatile building blocks for further chemical elaboration. Its utility has become particularly apparent with the rise of Proteolysis Targeting Chimeras (PROTACs), where it serves as a valuable component for linker attachment to E3 ligase ligands.

Physicochemical Properties

This compound is a solid at room temperature and is classified as a heterocyclic building block.[1] It is recognized for its role as a component in the synthesis of protein degrader building blocks.[2]

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrNO | [2] |

| Molecular Weight | 202.05 g/mol | [2] |

| CAS Number | 955370-07-7 | [2] |

| Appearance | Light yellow oil | [3] |

| Boiling Point | 292.0±25.0 °C (Predicted) | [3] |

| Density | 1.564±0.06 g/cm³ (Predicted) | [3] |

| pKa | 14.37±0.10 (Predicted) | [3] |

| Storage | Inert atmosphere, Room Temperature | [3] |

Experimental Protocols

The synthesis of this compound can be achieved from 2-bromo-6-methylpyridine. The following protocol is a detailed methodology for its preparation.

Synthesis of this compound from 2-Bromo-6-methylpyridine[3]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials and Reagents:

-

2-Bromo-6-methylpyridine

-

n-Butyllithium (1.6 M in hexanes)

-

Diisopropylamine

-

Tetrahydrofuran (THF), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Acetic acid

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate

-

10% Citric acid solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of LDA solution: To a stirred solution of diisopropylamine (13.5 mL, 97.4 mmol) in anhydrous THF (60 mL) at 0 °C, slowly add n-butyllithium (51 mL, 81.2 mmol, 1.6 M in hexanes). The mixture is stirred at 0 °C for 15 minutes.

-

Lithiation: Cool the prepared LDA solution to -78 °C and add a solution of 2-bromo-6-methylpyridine (5 g, 29.1 mmol) in anhydrous THF (90 mL). Continue stirring at -78 °C for 25 minutes.

-

Formylation: To the reaction mixture, add N,N-dimethylformamide (7.9 mL, 107 mmol) and stir for an additional 30 minutes at -78 °C.

-

Reduction: Sequentially add methanol (80 mL) and acetic acid (6.1 mL, 132 mmol). Subsequently, add sodium borohydride (1.1 g, 28 mmol) at -78 °C. The reaction mixture is then stirred overnight, allowing it to naturally warm to room temperature.

-

Work-up: Dilute the reaction mixture with ethyl acetate (150 mL) and wash sequentially with 10% citric acid solution (80 mL) and brine (80 mL).

-

Extraction: Separate the organic phase and extract the aqueous phase with ethyl acetate (2 x 150 mL).

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography using a dichloromethane/acetone (95/5) eluent to yield this compound as a light yellow oil.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 85% | [3] |

| ¹H-NMR (400 MHz, CDCl₃) | δ = 3.01 (t, J=6.4 Hz, 2H), 3.96 (t, J=6.4 Hz, 2H), 7.15 (d, J=7.6 Hz, 1H), 7.33 (d, J=7.6 Hz, 1H), 7.55 (t, J=7.6 Hz, 1H) | [3] |

| ¹³C-NMR | Data not explicitly found in the searched literature. | |

| Mass Spectrometry | Data not explicitly found in the searched literature. | |

| Infrared Spectroscopy | Data not explicitly found in the searched literature. |

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmacologically active compounds. Its primary application lies in its use as a versatile building block for creating more complex molecules.

Role in PROTACs

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[4] The ethanol group of this compound provides a convenient attachment point for a linker, which in turn connects to a ligand for an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL). The bromopyridine moiety can be further functionalized to incorporate a ligand that binds to the protein of interest (POI).

VHL-based PROTAC Signaling Pathway:

The following diagram illustrates the general mechanism of action of a VHL-based PROTAC, a likely application for derivatives of this compound, in targeting a protein of interest, such as BRD4, for degradation.

Caption: VHL-based PROTAC mechanism of action.

Use in Amyloid-Related Disease Therapeutics

This compound is also utilized in the preparation of 2,6-diaminopyridine compounds.[3] These compounds are investigated for their potential in treating diseases associated with amyloid or amyloid-like proteins, with a particular focus on ocular diseases.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound and its subsequent use in the development of a PROTAC.

References

2-(6-Bromopyridin-2-yl)ethanol: A Versatile Heterocyclic Building Block for Drug Discovery and Materials Science

An In-depth Technical Guide

Abstract

2-(6-Bromopyridin-2-yl)ethanol is a key heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique bifunctional nature, featuring a reactive bromine atom on the pyridine ring and a primary hydroxyl group, allows for sequential and site-selective modifications. This enables the synthesis of a diverse array of complex molecules, including precursors for biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and quantitative data to support researchers and professionals in drug development and chemical synthesis.

Introduction

Heterocyclic compounds are fundamental to the development of new pharmaceuticals and functional materials. Among them, substituted pyridines are a prevalent scaffold in numerous biologically active molecules. This compound serves as a valuable starting material due to its two distinct functional handles. The bromo substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino moieties at the C6 position of the pyridine ring. Concurrently, the ethanol side chain provides a site for etherification, esterification, or oxidation, further expanding the molecular diversity that can be achieved from this single precursor. This guide will delve into the synthetic utility of this versatile building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 955370-07-7 |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| Boiling Point | 292.0 ± 25.0 °C at 760 mmHg[1][2] |

| Density | 1.6 ± 0.1 g/cm³[1] |

| Flash Point | 130.4 ± 23.2 °C[1] |

| Appearance | Light yellow oil |

| Purity | Typically ≥97% |

Synthesis of this compound

The most common and efficient synthesis of this compound starts from 2-bromo-6-methylpyridine. The methyl group is first deprotonated with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophile, in this case, N,N-dimethylformamide (DMF), to form an aldehyde intermediate. Subsequent reduction of the aldehyde with a reducing agent like sodium borohydride yields the desired primary alcohol.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

To a solution of diisopropylamine (13.5 mL, 97.4 mmol) in anhydrous tetrahydrofuran (THF, 60 mL) at 0 °C under an argon atmosphere, a 1.6 M solution of n-butyllithium in hexanes (51 mL, 81.2 mmol) is added slowly to prepare the LDA solution. The mixture is stirred at 0 °C for 15 minutes and then cooled to -78 °C. A solution of 2-bromo-6-methylpyridine (5 g, 29.1 mmol) in anhydrous THF (90 mL) is then added dropwise. The reaction mixture is stirred at -78 °C for 25 minutes, followed by the addition of N,N-dimethylformamide (7.9 mL, 107 mmol). After stirring for 30 minutes, methanol (80 mL) and acetic acid (6.1 mL, 132 mmol) are added sequentially. Subsequently, sodium borohydride (1.1 g, 28 mmol) is added in portions at -78 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.[3]

The reaction is quenched by the addition of a 10% citric acid solution (80 mL). The mixture is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine (80 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (eluent: dichloromethane/acetone = 95/5) to afford this compound as a light yellow oil.[3]

Table 2: Synthesis Data

| Parameter | Value |

| Starting Material | 2-Bromo-6-methylpyridine |

| Yield | 85%[3] |

| ¹H NMR (400 MHz, CDCl₃) | δ = 3.01 (t, J=6.4 Hz, 2H), 3.95 (t, J=6.4 Hz, 2H), 7.20 (d, J=7.6 Hz, 1H), 7.35 (d, J=7.6 Hz, 1H), 7.58 (t, J=7.6 Hz, 1H) |

| Reference | [3] |

Key Reactions of this compound

The synthetic utility of this compound lies in its ability to undergo a variety of transformations at both the bromine and hydroxyl functionalities.

References

The Synthetic Versatility of 2-Substituted Pyridines: A Technical Guide for Drug Discovery and Development

An in-depth exploration of core synthetic methodologies, quantitative data, experimental protocols, and the pivotal role of 2-substituted pyridine derivatives in modulating key signaling pathways.

The pyridine scaffold, a cornerstone in medicinal chemistry, owes its prevalence to the versatile synthetic handles it offers for derivatization. Among these, the functionalization at the 2-position has proven particularly fruitful in the quest for novel therapeutics. This technical guide provides a comprehensive review of the synthesis of 2-substituted pyridine derivatives, catering to researchers, scientists, and drug development professionals. It delves into key synthetic strategies, presents comparative quantitative data, details experimental protocols for seminal reactions, and illuminates the role of these derivatives in modulating critical biological pathways.

Core Synthetic Methodologies: A Comparative Overview

The synthesis of 2-substituted pyridines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired substituent, the starting materials available, and the required tolerance to various functional groups.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely employed methods for the introduction of aryl, vinyl, and alkynyl groups at the 2-position of the pyridine ring. Key examples include the Suzuki-Miyaura, Negishi, Sonogashira, and Buchwald-Hartwig reactions.

Table 1: Comparative Data for Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 2-Arylpyridines

| Reaction | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | [Various sources] |

| Negishi | Pd(PPh₃)₄ | - | THF | 66 | 18-24 | 80-98 | [1] |

| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 75-95 | [2] |

Note: Yields are representative and can vary significantly based on specific substrates and reaction conditions.

C-H Functionalization

Direct C-H functionalization has emerged as an atom-economical and efficient alternative to traditional cross-coupling methods, as it circumvents the need for pre-functionalized starting materials. The Minisci reaction, a radical-based process, is particularly effective for introducing alkyl groups at the 2-position of electron-deficient pyridines.

Table 2: Representative Yields for the Minisci Reaction on Pyridine Derivatives

| Pyridine Substrate | Alkyl Source | Initiator / Oxidant | Solvent | Temp. (°C) | Yield (%) | Reference |

| Pyridine | t-Butyl hydroperoxide | FeSO₄ | H₂O/H₂SO₄ | RT | 70-80 | [3] |

| 4-Cyanopyridine | Cyclohexane | (NH₄)₂S₂O₈ / AgNO₃ | H₂O/CH₂Cl₂ | 50 | 60-75 | [4] |

| 2-Phenylpyridine | Adamantane | (NH₄)₂S₂O₈ / AgNO₃ | H₂O/CH₂Cl₂ | 80 | 85-95 | [Various sources] |

Synthesis from Pyridine N-Oxides

Pyridine N-oxides serve as versatile precursors for the synthesis of 2-substituted pyridines. The N-oxide group activates the pyridine ring towards nucleophilic attack at the 2- and 6-positions. This strategy is particularly useful for the introduction of cyano and amino groups.

Table 3: Synthesis of 2-Substituted Pyridines from Pyridine N-Oxides

| Desired Substituent | Reagent | Conditions | Yield (%) | Reference |

| 2-Cyano | KCN / (CH₃)₂NCOCl | Acetonitrile, 120°C | 60-80 | [5][6] |

| 2-Amino | Amines / Activating Agent | DMSO, 50°C | 55-98 | [7] |

| 2-Trifluoromethyl | Me₃SiCF₃ / TBAF | THF, RT | 50-70 | [Various sources] |

Detailed Experimental Protocols

To facilitate the practical application of these methodologies, detailed experimental protocols for key reactions are provided below.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Chloropyridine with Phenylboronic Acid

Materials:

-

2-Chloropyridine (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

Procedure:

-

To a round-bottom flask, add 2-chloropyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene and water to the flask.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyridine.

Protocol 2: Minisci Alkylation of Pyridine with tert-Butyl Hydroperoxide

Materials:

-

Pyridine (10 mmol)

-

tert-Butyl hydroperoxide (20 mmol)

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (1 mmol)

-

Sulfuric acid (H₂SO₄) (1 mL)

-

Water (20 mL)

Procedure:

-

In a round-bottom flask, dissolve pyridine in water and sulfuric acid.

-

Cool the mixture in an ice bath.

-

Add a solution of FeSO₄·7H₂O in water.

-

Add tert-butyl hydroperoxide dropwise to the reaction mixture with vigorous stirring.

-

Allow the reaction to stir at room temperature for 4 hours.

-

Basify the reaction mixture with aqueous sodium hydroxide.

-

Extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 2-tert-butylpyridine.[3]

Protocol 3: Synthesis of 2-Cyanopyridine from Pyridine N-Oxide

Materials:

-

Pyridine N-oxide (1.0 mmol)

-

Potassium cyanide (KCN) (1.5 mmol)

-

Dimethylcarbamoyl chloride ((CH₃)₂NCOCl) (1.2 mmol)

-

Acetonitrile (5 mL)

Procedure:

-

To a sealed tube, add pyridine N-oxide, potassium cyanide, and acetonitrile.

-

Add dimethylcarbamoyl chloride to the mixture.

-

Heat the reaction mixture to 120 °C for 12 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 2-cyanopyridine.[5][6]

Visualization of Synthetic and Signaling Pathways

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate a representative synthetic workflow and a key signaling pathway modulated by 2-substituted pyridine derivatives.

Synthetic Workflow: Suzuki-Miyaura Coupling

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway: Kinase Inhibition

Many 2-substituted pyridine derivatives exhibit their therapeutic effects by inhibiting protein kinases, which are crucial regulators of cellular signaling. The diagram below illustrates a generic kinase signaling cascade and the point of inhibition.

Caption: General signaling pathway illustrating kinase inhibition by a 2-substituted pyridine derivative.

Role in Drug Development: Targeting Key Signaling Pathways

The synthetic accessibility and structural diversity of 2-substituted pyridines have made them privileged scaffolds in drug discovery. Their ability to interact with a wide range of biological targets has led to the development of numerous clinical candidates and approved drugs.

Kinase Inhibitors

A significant number of 2-substituted pyridine derivatives function as kinase inhibitors, playing a crucial role in cancer therapy and the treatment of inflammatory diseases.

-

Hematopoietic Progenitor Kinase 1 (HPK1): As a negative regulator of T-cell activation, inhibition of HPK1 by 2-substituted pyridine analogs can enhance anti-tumor immunity.[8] The HPK1 signaling pathway involves the T-cell receptor (TCR) and downstream MAP kinases.[9][10]

-

Pim Kinases (PIM-1, -2, -3): These serine/threonine kinases are implicated in cell survival and proliferation in various cancers. 2-Substituted pyridines have been developed as potent PIM kinase inhibitors, inducing apoptosis in cancer cells.[11][12] The PIM kinase signaling is often downstream of the JAK/STAT pathway.[13][14]

-

Tyrosine Kinase 2 (TYK2): A member of the Janus kinase (JAK) family, TYK2 is involved in the signaling of inflammatory cytokines such as IL-12, IL-23, and type I interferons.[2][15][16][17] Selective inhibition of TYK2 by 2-substituted pyridine derivatives is a promising strategy for the treatment of autoimmune diseases.[18]

GPCR Modulators

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets. 2-Substituted pyridines can act as allosteric modulators of GPCRs, offering a more nuanced approach to receptor modulation compared to traditional agonists and antagonists. This can lead to improved selectivity and a better side-effect profile.[19][20]

Ion Channel Modulators

Ion channels are critical for neuronal signaling and other physiological processes. Certain 2-aminopyridine derivatives are known to act as potassium channel blockers.[6][21] By modulating the flow of ions across cell membranes, these compounds can have profound effects on cellular excitability and have therapeutic potential in neurological disorders.[22]

This guide provides a foundational understanding of the synthesis and application of 2-substituted pyridine derivatives. The presented data and protocols serve as a practical resource for researchers, while the insights into their roles in modulating key signaling pathways highlight their continued importance in the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]

- 3. Minisci reaction - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. researchgate.net [researchgate.net]

- 11. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 15. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 16. researchgate.net [researchgate.net]

- 17. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bms.com [bms.com]

- 19. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Allosteric Modulation of Purine and Pyrimidine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Interactions of aminopyridines with potassium channels of squid axon membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(6-Bromopyridin-2-yl)ethanol from 2,6-Dibromopyridine

Introduction

2-(6-Bromopyridin-2-yl)ethanol is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] Its structure incorporates a reactive bromine atom, suitable for cross-coupling reactions, and a primary alcohol for further derivatization. This document provides a detailed protocol for the synthesis of this compound via a selective monolithiation of 2,6-dibromopyridine, followed by quenching with ethylene oxide. This method offers a direct route to this important intermediate from a commercially available starting material.

Reaction Scheme

The overall synthetic transformation is depicted below:

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-(6-Bromopyridin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the Suzuki-Miyaura cross-coupling reaction utilizing 2-(6-Bromopyridin-2-yl)ethanol. This versatile building block is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The methodologies outlined below are based on established principles of Suzuki-Miyaura couplings for heteroaryl halides, offering a robust starting point for reaction optimization and scale-up.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2][3] This reaction is favored in drug discovery and development due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and esters.[2][4][5]

The substrate, this compound, contains a reactive bromine atom on an electron-deficient pyridine ring, making it a suitable electrophile for cross-coupling. However, the presence of the nitrogen atom in the ortho position can influence the catalytic cycle, sometimes necessitating specific ligand and base combinations for optimal results.[6][7] The protocols provided herein are designed to address these challenges and furnish the desired 2-(6-arylpyridin-2-yl)ethanol products in good to excellent yields.

General Reaction Scheme

The general transformation involves the palladium-catalyzed reaction of this compound with a variety of aryl or heteroaryl boronic acids or esters in the presence of a base.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Purification of 2-(6-Bromopyridin-2-yl)ethanol by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(6-Bromopyridin-2-yl)ethanol is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of various biologically active compounds. The purity of this intermediate is critical for the success of subsequent synthetic steps and the pharmacological profile of the final product. Column chromatography is a widely used and effective technique for the purification of such polar aromatic compounds, separating the desired product from unreacted starting materials, by-products, and other impurities. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Column Chromatography

Column chromatography is a form of adsorption chromatography. The separation principle relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase. In this application, silica gel, a polar adsorbent, serves as the stationary phase. A solvent or a mixture of solvents, the mobile phase (eluent), is passed through the column. Compounds in the crude mixture interact with the stationary phase to varying degrees based on their polarity. Less polar compounds have weaker interactions with the silica gel and are eluted more quickly, while more polar compounds are retained longer on the column, thus achieving separation.

Materials and Reagents

-

Crude this compound

-

Silica gel (230-400 mesh)[1]

-

Ethyl acetate (EtOAc), HPLC grade

-

Hexanes, HPLC grade

-

Dichloromethane (DCM), HPLC grade

-

Sand, acid-washed

-

Cotton or glass wool

-

TLC plates (silica gel coated)

-

Potassium permanganate (KMnO₄) stain or UV lamp for visualization

Equipment

-

Glass chromatography column

-

Separatory funnel or eluent reservoir

-

Collection tubes or flasks

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

TLC developing chamber

-

Capillary tubes for TLC spotting

-

Fume hood

Experimental Protocol

1. Optimization of Eluent System by Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The ideal eluent should provide good separation between the desired product and impurities, with a target Rf value for the product of approximately 0.25-0.35.

-

Prepare several eluent mixtures with varying ratios of ethyl acetate and hexanes (e.g., 10:90, 20:80, 30:70 EtOAc/Hexanes).

-

Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane.

-

Spot the crude mixture onto a TLC plate and develop the plate in the prepared eluent systems.

-

Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).

-

Select the solvent system that gives the best separation. For many pyridine derivatives, a mixture of ethyl acetate and hexanes is a good starting point[1].

2. Preparation of the Chromatography Column

-

Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out[1].

-

Add a thin layer of sand (approx. 1 cm) over the plug[1].

-

Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis[2]. The amount of silica gel should be roughly 50 times the weight of the crude sample[2].

-

Carefully pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles[1].

-

Allow the silica gel to settle, and then add another thin layer of sand on top to protect the silica bed from disturbance during sample and eluent addition[1].

-

Drain the excess eluent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading

There are two common methods for loading the sample onto the column:

-

Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane[1]. Carefully add the sample solution to the top of the column using a pipette. This method is quick but may lead to poorer separation if a solvent stronger than the eluent is used.

-

Dry Loading (Preferred): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully layer this powder onto the top of the column. This method often results in better separation resolution[3].

4. Elution and Fraction Collection

-

Carefully add the eluent to the top of the column, ensuring not to disturb the top layer of sand.

-

Apply gentle air pressure to the top of the column to begin eluting the sample through the stationary phase. Maintain a steady flow rate.

-

Collect the eluate in fractions using test tubes or flasks. The size of the fractions will depend on the column size and the separation.

-

If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent (e.g., increasing the percentage of ethyl acetate in hexanes) to elute more polar compounds[4].

5. Analysis of Fractions and Product Isolation

-

Analyze the collected fractions by TLC to identify which ones contain the pure this compound[1].

-

Combine the fractions that contain the pure product.

-

Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified product[1].

-

Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy or HPLC.

Data Presentation

The following table summarizes typical parameters for the purification of this compound on a laboratory scale.

| Parameter | Value | Reference |

| Chromatography Mode | Flash Column Chromatography | [1] |

| Stationary Phase | Silica Gel (230-400 mesh) | [1] |

| Column Dimensions | 3 cm (ID) x 30 cm (L) | - |

| Crude Sample Load | 1.0 g | - |

| Silica Gel Amount | ~50 g | [2] |

| Sample Loading Method | Dry Loading | [3] |

| Eluent System | Gradient: 10% to 40% Ethyl Acetate in Hexanes | [4] |

| Typical Yield | 85-95% | - |

| Purity (by NMR/HPLC) | >97% | [5] |

Troubleshooting

-

Poor Separation: If separation is poor, the eluent system may be too polar. Try a less polar solvent mixture. Column overloading can also cause poor separation; use a larger column or less sample.[1]

-

Peak Tailing: This is common for basic compounds like pyridines due to interaction with acidic silanol groups on the silica. Adding a small amount of a competing base like triethylamine (e.g., 0.1-1%) to the eluent can help reduce tailing.[6]

-

Low Recovery: The product may be too polar and strongly adsorbed to the silica gel. Try a more polar eluent system (e.g., methanol in dichloromethane) to elute the compound.[7] Ensure the compound is stable on silica gel; some compounds can degrade on acidic silica.[6]

Workflow Visualization

The following diagram illustrates the experimental workflow for the purification of this compound by column chromatography.

Caption: Workflow for column chromatography purification.

References

Application Notes and Protocols for the Recrystallization of 2-(6-Bromopyridin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of 2-(6-Bromopyridin-2-yl)ethanol via recrystallization. The protocol is designed to enhance the purity of the compound, a critical step for its application in research and drug development.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The purity of this compound is paramount for the successful synthesis of downstream targets and for obtaining reliable biological and physical data. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the principle of differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms highly ordered crystals, while impurities are left behind in the mother liquor.

Physicochemical Data

A summary of the available physical and chemical properties of this compound is presented below. This data is essential for guiding the recrystallization process and for the characterization of the purified product.

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrNO | [1][2][3] |

| Molecular Weight | 202.05 g/mol | [2][3] |

| Boiling Point | 292.0 ± 25.0 °C at 760 mmHg | [1] |

| Melting Point | 34 - 39 °C (for the related compound (6-Bromo-pyridin-2-yl)methanol) | [4] |

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. Due to the lack of specific solubility data, a systematic approach to solvent selection is recommended, starting with ethanol and ethanol/water mixtures.

Materials:

-

Crude this compound

-

Ethanol (Reagent Grade)

-

Deionized Water

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capabilities

-

Stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Spatula

-

Glass stirring rod

Procedure:

-

Solvent System Selection (Small-Scale Trial):

-

Place a small amount (e.g., 20-50 mg) of the crude this compound into a small test tube.

-

Add a few drops of ethanol and observe the solubility at room temperature.

-

Gently heat the test tube in a warm water bath to observe if the compound dissolves.

-

If the compound is soluble in hot ethanol but sparingly soluble at room temperature, ethanol is a suitable single solvent.

-

If the compound is very soluble in ethanol at room temperature, a mixed solvent system is necessary. In a separate test tube, dissolve a small amount of the compound in a minimal amount of hot ethanol. Add deionized water dropwise until a persistent cloudiness (incipient precipitation) is observed. Add a drop or two of hot ethanol to redissolve the solid. This indicates a good ethanol/water ratio for recrystallization.

-

-

Dissolution:

-

Place the bulk of the crude this compound into an appropriately sized Erlenmeyer flask equipped with a stir bar.

-

Add the chosen solvent (or the "good" solvent of a mixed pair, e.g., ethanol) in small portions while gently heating and stirring the mixture on a hot plate.

-

Continue adding the solvent until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good yield.

-

-

Hot Filtration (Optional):

-

If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper on the hot plate.

-

Quickly pour the hot solution through the fluted filter paper into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization.

-

-

Crystallization:

-

Remove the flask from the hot plate and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.

-

If using a mixed solvent system and the "hot filtration" step was skipped, add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to clarify the solution before allowing it to cool.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

-

Crystal Collection and Washing:

-

Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

-

Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.

-

Break the vacuum and gently press the crystals with a clean spatula or the bottom of a small beaker to remove excess solvent.

-

-

Drying:

-

Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

-

Allow the crystals to air-dry or place them in a desiccator under vacuum to remove the last traces of solvent.

-

-

Purity Assessment:

-

Determine the melting point of the dried, recrystallized product. A sharp melting point close to the literature value (if available for the pure compound) is an indication of high purity.

-

Further analysis by techniques such as NMR, HPLC, or GC-MS can be performed to confirm the purity and identity of the compound.

-

Experimental Workflow

The following diagram illustrates the key steps in the recrystallization protocol for this compound.

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Notes and Protocols for the Use of 2-(6-Bromopyridin-2-yl)ethanol in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of a ligand that binds the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[1]

This document provides detailed application notes and protocols for the utilization of 2-(6-Bromopyridin-2-yl)ethanol as a versatile building block for the synthesis of novel PROTACs. The bromopyridine motif offers a reactive handle for various cross-coupling reactions, enabling the attachment of a POI ligand, while the ethanol functional group provides a point for linker elongation and conjugation to an E3 ligase ligand.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[2][3]

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and biological evaluation of a PROTAC synthesized using a this compound-derived linker. This data is for illustrative purposes to guide researchers on expected outcomes.

Table 1: Representative Yields for PROTAC Synthesis Steps

| Step | Reaction Type | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |

| 1 | Suzuki Coupling | This compound | Pyridyl-Aryl Alcohol | 75-90 | >95 |

| 2 | Mesylation | Pyridyl-Aryl Alcohol | Pyridyl-Aryl Mesylate | 80-95 | >95 |

| 3 | Nucleophilic Substitution | Pyridyl-Aryl Mesylate & E3 Ligand | Final PROTAC | 50-70 | >98 (after HPLC) |

Table 2: Biological Activity of a Hypothetical PROTAC

| Assay | Parameter | Value |

| Target Degradation | DC₅₀ (in HEK293T cells) | 25 nM |

| Dₘₐₓ (at 1 µM) | >90% | |

| Binary Binding Affinity (ITC) | K_d (to POI) | 150 nM |

| K_d (to E3 Ligase) | 500 nM | |

| Ternary Complex Formation (SPR) | Cooperativity (α) | 5.2 |

| Cell Viability | IC₅₀ (in A549 cells, 72h) | 50 nM |

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using this compound. Optimization may be required for specific target ligands and cell lines.

Protocol 1: PROTAC Synthesis via Suzuki Coupling

This protocol describes the synthesis of a PROTAC by first functionalizing the bromopyridine linker via a Suzuki coupling reaction, followed by linker extension and attachment of an E3 ligase ligand.

Materials:

-

This compound

-

POI-ligand-boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)[4]

-

Base (e.g., K₂CO₃, Cs₂CO₃)[5]

-

Solvent (e.g., 1,4-dioxane/water)[5]

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

E3 ligase ligand with a nucleophilic handle (e.g., pomalidomide with a free amine)

-

Anhydrous Dimethylformamide (DMF)

-

Purification supplies (silica gel, HPLC)

Procedure:

-

Suzuki Coupling:

-

To a reaction vessel, add this compound (1.0 eq), the POI-ligand-boronic acid (1.2 eq), and the base (2.0 eq).[5]

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the palladium catalyst (0.05 eq) and the degassed solvent system.[4]

-

Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the pyridyl-POI intermediate.

-

-

Activation of the Hydroxyl Group:

-

Dissolve the pyridyl-POI intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude mesylated intermediate, which is often used in the next step without further purification.

-

-

Attachment of E3 Ligase Ligand:

-

Dissolve the E3 ligase ligand (1.1 eq) in anhydrous DMF.

-

Add a base such as K₂CO₃ (2.0 eq) and the crude mesylated intermediate (1.0 eq).

-

Heat the reaction mixture to 60-80 °C for 6-16 hours, monitoring by LC-MS.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the final PROTAC by preparative reverse-phase HPLC.

-

Protocol 2: Western Blot for Target Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[2][6][7]

Materials:

-

Cell line of interest expressing the target protein

-

Synthesized PROTAC and vehicle control (e.g., DMSO)

-

Complete cell culture medium

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[6]

-

Prepare serial dilutions of the PROTAC in complete culture medium.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified period (e.g., 18-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[6]

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.

-